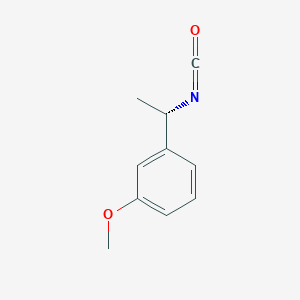
(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate
Descripción general
Descripción
The compound “(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate” is a derivative of phenethylamine, which is a basic structure found in a variety of compounds, including neurotransmitters in the human brain . It also seems to contain an isocyanate group, which is a functional group consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate” would likely consist of a phenyl ring with a methoxy group (O-CH3) attached, linked to an ethyl group (CH2-CH3), and ending with an isocyanate group (N=C=O) .Chemical Reactions Analysis
Isocyanates, such as the one in this compound, are known to react with compounds containing alcohol (OH) or amine (NH2) groups to form urethanes or ureas, respectively .Aplicaciones Científicas De Investigación
Antimitotic Agents and Biological Activity
(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate has been implicated in the synthesis of chiral isomers with significant biological activity. For example, its derivatives were involved in metabolism studies, leading to the synthesis of compounds with antimitotic properties. The S-isomer, in particular, showed higher potency in several biological systems compared to its R-isomer, highlighting the importance of stereochemistry in biological activity (C. Temple & G. Rener, 1992).
Renewable Materials Synthesis
Research has also explored the use of (S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate in the development of renewable materials. For instance, it has been used in the synthesis of cyanate ester resins and polycarbonate thermoplastics from vanillin. These materials exhibit promising properties, such as high thermal stability and potential applications in sustainable material science (B. Harvey et al., 2015).
Analytical Chemistry and Surfactant Analysis
In analytical chemistry, derivatives of (S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate have been utilized for the separation and analysis of nonionic surfactants. These methodologies are crucial for product control in commercial formulations, demonstrating the compound's versatility in analytical applications (K. Heinig, C. Vogt, & G. Werner, 1998).
Polymer Science
The compound has found applications in polymer science, where it contributes to the synthesis of optically active polymers. These polymers exhibit unique properties, such as helical structures and optical activity, which are valuable in materials science and engineering (Katsuhiro Maeda & Y. Okamoto, 1998).
Environmental Science
Lastly, in environmental science, (S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate derivatives have been applied in trace analysis of ethoxylated nonionic surfactants in wastewater samples. This research is vital for monitoring and managing pollutants in sewage treatment processes, demonstrating the compound's role in environmental monitoring and protection (A. Kiewiet, J. Steen, & J. Parsons, 1995).
Safety And Hazards
Propiedades
IUPAC Name |
1-[(1S)-1-isocyanatoethyl]-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(11-7-12)9-4-3-5-10(6-9)13-2/h3-6,8H,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWCQMWZIOMQOP-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426981 | |
| Record name | AG-G-96615 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-1-(3-Methoxyphenyl)ethyl isocyanate | |
CAS RN |
745784-08-1 | |
| Record name | AG-G-96615 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



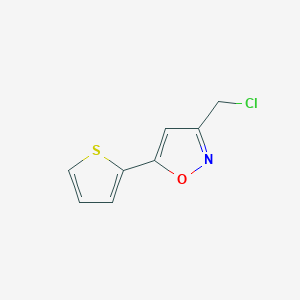
![5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B1599507.png)
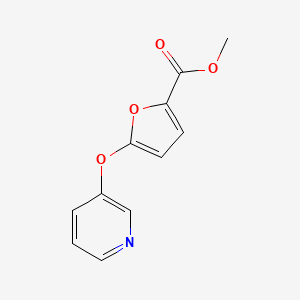
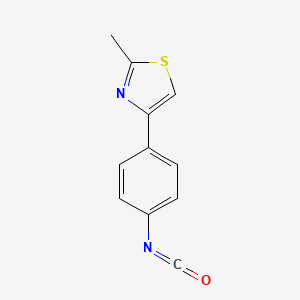
![N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine](/img/structure/B1599511.png)
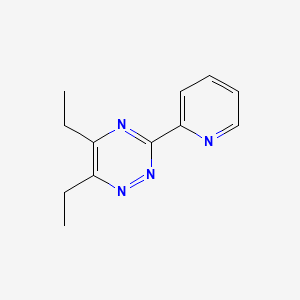
![1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine](/img/structure/B1599513.png)
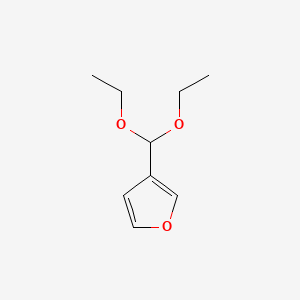
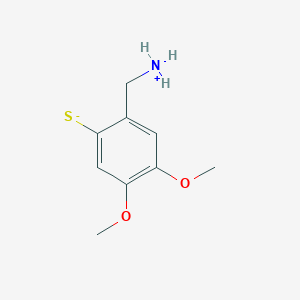
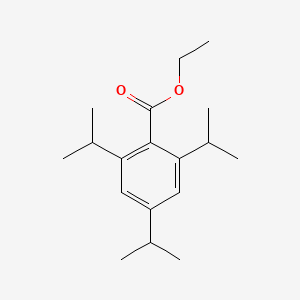
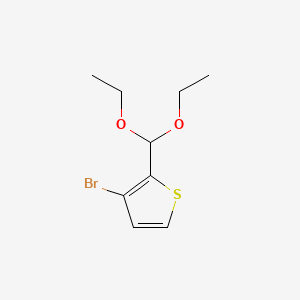
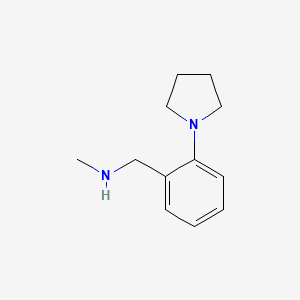
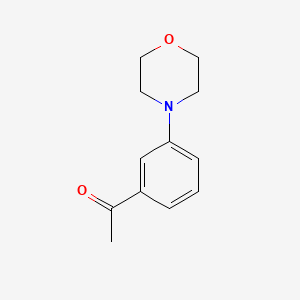
![N-methyl-1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine](/img/structure/B1599526.png)